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Carbonic acid, ethyl 3-methylphenyl ester

Cat. No.: B11955297
M. Wt: 180.20 g/mol
InChI Key: YNTYEWWIAUAOIU-UHFFFAOYSA-N
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Description

Historical Context and Prior Chemical Investigations of Aryl Alkyl Carbonates

The study of carbonic acid esters dates back to the 19th century, with early work focusing on symmetrical dialkyl and diaryl carbonates. The synthesis of unsymmetrical aryl alkyl carbonates, such as the title compound, represents a more nuanced area of organic chemistry. Historically, the primary method for synthesizing carbonate esters was through the use of phosgene (B1210022), a highly toxic and hazardous reagent. This process, known as phosgenation, involves the reaction of an alcohol or phenol (B47542) with phosgene. wikipedia.org The development of safer, alternative synthetic routes has been a significant focus of chemical research.

Significance of Ester Derivatives in Organic Chemistry Research

Ester derivatives are a cornerstone of organic chemistry, valued for their diverse applications and versatile reactivity. wikipedia.org They are fundamental building blocks in the synthesis of a wide array of more complex molecules. In many instances, the ester functional group is used as a protecting group for carboxylic acids or alcohols during multi-step syntheses.

The reactivity of the ester group, particularly its susceptibility to nucleophilic acyl substitution, allows for its conversion into a variety of other functional groups, such as amides, carboxylic acids, and other esters. This reactivity is central to many synthetic strategies in academic and industrial research. Furthermore, the physical properties of esters, such as their volatility and solvency, make them useful in a range of applications, from fragrances and flavorings to industrial solvents and plasticizers.

Carbonate esters, as a specific subclass, are of particular interest. They serve as important intermediates in the synthesis of polymers, most notably polycarbonates, which are valued for their durability and optical clarity. wikipedia.org Aryl alkyl carbonates also find application as reagents in organic synthesis, for example, in the introduction of alkoxycarbonyl or aryloxycarbonyl groups onto other molecules. Their study continues to be an active area of research, with a focus on developing new catalytic systems for their synthesis and exploring their reactivity in novel chemical transformations. nih.gov

Scope and Objectives of Scholarly Research on Carbonic Acid, Ethyl 3-Methylphenyl Ester

Direct scholarly research focusing exclusively on this compound is limited in the public domain. However, its mention in patent literature suggests its relevance in specific industrial applications, particularly in the formulation of non-aqueous electrolytes for secondary batteries. In this context, the objective of its inclusion is likely to modify the properties of the electrolyte, such as its conductivity, stability, and performance over a range of temperatures.

The broader scholarly objectives for the study of related aryl alkyl carbonates include:

Development of Novel Synthetic Methods: A primary goal is the creation of efficient, safe, and environmentally benign methods for the synthesis of unsymmetrical carbonates. This includes the use of novel catalysts and the avoidance of toxic reagents like phosgene.

Understanding Reaction Mechanisms: Detailed kinetic and mechanistic studies of reactions involving aryl alkyl carbonates help to elucidate the factors that govern their reactivity. This fundamental knowledge is crucial for optimizing existing synthetic protocols and designing new chemical transformations.

Exploring New Applications: Researchers are continually seeking new applications for this class of compounds, from their use as intermediates in the synthesis of pharmaceuticals and agrochemicals to their role in the development of advanced materials.

While specific research findings for this compound are not widely published, the data that is available is presented in the following tables.

Physicochemical Properties of this compound

PropertyValue
CAS Number 22719-82-0
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Physical State Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Spectroscopic Data of this compound

Spectroscopic TechniqueData
¹H NMR Data not available
¹³C NMR Data not available
Infrared (IR) Data not available
Mass Spectrometry (MS) Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B11955297 Carbonic acid, ethyl 3-methylphenyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl (3-methylphenyl) carbonate

InChI

InChI=1S/C10H12O3/c1-3-12-10(11)13-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3

InChI Key

YNTYEWWIAUAOIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC=CC(=C1)C

Origin of Product

United States

Synthetic Methodologies for Carbonic Acid, Ethyl 3 Methylphenyl Ester

Classical Esterification Routes for Aryl Alkyl Carbonates

The foundational methods for synthesizing aryl alkyl carbonates like Carbonic acid, ethyl 3-methylphenyl ester have historically relied on robust and well-understood, albeit often hazardous, chemical reactions. These classical routes are characterized by their use of highly reactive reagents to construct the carbonate functional group.

Direct Phosgenation or Phosgene (B1210022) Equivalents in the Synthesis of this compound

The use of phosgene (COCl₂) represents one of the oldest and most direct methods for carbonate synthesis. wikipedia.org This approach involves the reaction of alcohols or phenols with the highly electrophilic phosgene. wikipedia.org However, due to the extreme toxicity of gaseous phosgene, its use is highly restricted, leading to the development of safer, solid phosgene equivalents such as bis(trichloromethyl) carbonate, also known as triphosgene (B27547) (BTC). kobe-u.ac.jpresearchgate.net One mole of BTC is chemically equivalent to three moles of phosgene and is significantly easier and safer to handle. researchgate.net

Step 1: 3-CH₃C₆H₄OH + COCl₂ → 3-CH₃C₆H₄OC(O)Cl + HCl

Step 2: 3-CH₃C₆H₄OC(O)Cl + C₂H₅OH → 3-CH₃C₆H₄OC(O)OC₂H₅ + HCl

These reactions require a base, such as pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org

Table 1: Overview of Phosgenation Method

Reactants Reagent Key Features Byproduct
3-Methylphenol, Ethanol (B145695) Phosgene (COCl₂) or Triphosgene (BTC) Highly reactive, versatile Hydrochloric acid (HCl)
Use of toxic reagents

Transesterification Strategies involving this compound

Transesterification is a widely used, phosgene-free method for synthesizing carbonates and is generally considered a more environmentally benign alternative. mdpi.com This process involves the exchange of an alkoxy or aryloxy group of a carbonate ester with another alcohol or phenol (B47542). wikipedia.org The synthesis of this compound can be achieved by reacting diethyl carbonate (DEC) with 3-methylphenol.

The reaction is an equilibrium process, and to drive it towards the desired product, the more volatile alcohol byproduct (in this case, ethanol) is typically removed by distillation. wikipedia.org

(C₂H₅O)₂CO + 3-CH₃C₆H₄OH ⇌ 3-CH₃C₆H₄OC(O)OC₂H₅ + C₂H₅OH

This reaction is generally catalyzed by either a base or a Lewis acid. mdpi.commasterorganicchemistry.com A variety of catalytic systems have been investigated for analogous transesterification reactions, such as the synthesis of diphenyl carbonate from dimethyl carbonate and phenol, which provides insight into potential catalysts for this process. mdpi.comresearchgate.net

Table 2: Catalysts in Analogous Transesterification Reactions

Catalyst System Reactants Temperature (°C) Reported Yield/Conversion
PbO/MgO (O₂ promoted) Dimethyl Carbonate, Phenol 150-200 76.6% MPC Conversion
V-Cu composite oxide Dimethyl Carbonate, Phenol 150-180 37.0% Phenol Conversion
Titanium(n-butoxide) Dimethyl Carbonate, Phenol 160-200 Kinetic study performed

Data derived from studies on similar carbonate transesterification reactions. MPC: Methyl Phenyl Carbonate; DPC: Diphenyl Carbonate; EMC: Ethyl Methyl Carbonate. mdpi.comresearchgate.netresearchgate.netiaea.org

Reaction of Chloroformates with Phenols/Alcohols

A cornerstone of classical carbonate synthesis is the reaction between a chloroformate and an alcohol or phenol. wikipedia.org This method avoids the direct handling of phosgene in the final step, as the chloroformate is a more stable, albeit still reactive, intermediate. To synthesize this compound, one would react ethyl chloroformate with 3-methylphenol in the presence of a base.

This reaction proceeds via a nucleophilic acyl substitution mechanism, where a phenoxide ion, generated in situ from 3-methylphenol and a base, attacks the electrophilic carbonyl carbon of the ethyl chloroformate.

3-CH₃C₆H₄OH + ClC(O)OC₂H₅ + Base → 3-CH₃C₆H₄OC(O)OC₂H₅ + [Base-H]⁺Cl⁻

Bases such as pyridine or triethylamine (B128534) are commonly employed to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. This method is highly versatile and generally provides good yields of the desired carbonate ester. wikipedia.org

Table 3: Typical Conditions for Chloroformate-Phenol Condensation

Substrate 1 Substrate 2 Base Common Solvents

Modern and Sustainable Synthetic Pathways

In response to the growing need for environmentally responsible chemical processes, modern synthetic strategies have focused on developing catalytic and green chemistry-based approaches to carbonate synthesis. These methods aim to reduce waste, avoid toxic reagents, and improve energy efficiency.

Catalytic Synthesis of this compound

Modern catalytic synthesis heavily overlaps with transesterification but emphasizes the development of highly efficient, selective, and reusable catalysts. The focus is often on heterogeneous catalysts, which simplify product purification and catalyst recycling, key tenets of sustainable chemistry. researchgate.net

For the synthesis of aryl alkyl carbonates, various catalytic systems have been shown to be effective. For instance, in the O-ethylation of phenol with diethyl carbonate to produce phenetole (B1680304) (a side reaction in carbonate synthesis), a KOH on activated carbon catalyst demonstrated high activity and selectivity. researchgate.net This suggests that solid base catalysts could be effective for the synthesis of this compound from diethyl carbonate and 3-methylphenol. Other advanced materials, including metal-organic frameworks (MOFs) like ZIF-8 and various supported metal oxides, have shown excellent catalytic activity in transesterification reactions to produce carbonates. researchgate.netiaea.org The use of ionic liquids as catalysts has also been explored, offering good yields in carbamate (B1207046) synthesis from carbonates, a related transformation. tno.nl

Table 4: Modern Catalytic Approaches for Carbonate Synthesis

Catalyst Type Example Reaction Type Advantages
Heterogeneous Base KOH/Active Carbon O-alkylation/Transesterification Reusability, ease of separation
Metal-Organic Framework ZIF-8 Transesterification High activity and selectivity under mild conditions
Supported Metal Oxides MoO₃/SiO₂ Transesterification Good activity and selectivity

Information based on analogous carbonate and related syntheses. researchgate.netresearchgate.nettno.nl

Green Chemistry Approaches to Carbonate Synthesis

Green chemistry approaches to carbonate synthesis are guided by a set of principles aimed at making chemical processes safer and more sustainable. nih.gov A primary achievement in this area is the widespread adoption of dialkyl carbonates, particularly dimethyl carbonate (DMC) and diethyl carbonate (DEC), as benign substitutes for phosgene. mdpi.comnih.gov These compounds serve as both green reagents and solvents, reducing the need for additional volatile organic compounds. nih.govrsc.org

The synthesis of this compound can be designed to align with several green chemistry principles:

Preventing Waste: Catalytic transesterification has a higher atom economy than methods using phosgene or chloroformates, which generate stoichiometric amounts of salt waste. nih.gov

Safer Chemicals: Replacing highly toxic phosgene with low-toxicity dialkyl carbonates is a significant advancement. nih.gov

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents minimizes waste. nih.gov This is central to modern transesterification and other catalytic methods.

Safer Solvents and Auxiliaries: Performing reactions without a solvent or using the carbonate reactant itself as the solvent is a common green strategy. rsc.org

Furthermore, research into the direct synthesis of carbonates from alcohols and carbon dioxide (CO₂) represents a major goal in green chemistry, as it utilizes a renewable and non-toxic C1 source. wikipedia.org However, this route is often thermodynamically unfavorable and requires significant advances in catalyst development to become commercially viable. tum.de

Table 5: Comparison of Synthetic Routes based on Green Chemistry Principles

Principle Classical Routes (Phosgene/Chloroformate) Green Routes (Catalytic Transesterification)
Reagent Toxicity High (Phosgene is extremely toxic) Low (Dialkyl carbonates are relatively benign)
Waste Generation High (Stoichiometric HCl/salt formation) Low (Catalytic process, byproduct is an alcohol)
Atom Economy Lower Higher

| Energy Efficiency | Often requires harsh conditions | Can be performed under milder conditions with efficient catalysts |

Carbonylation Reactions for this compound Formation

The formation of this compound via carbonylation represents a significant synthetic route, primarily utilizing carbon monoxide (CO) as a C1 building block. One of the most effective methods is the palladium-catalyzed alkoxycarbonylation of aryl halides. In this process, a suitable aryl halide, such as 3-bromotoluene, is reacted with an alcohol, in this case, ethanol, in the presence of a palladium catalyst and a ligand under a carbon monoxide atmosphere. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium center, CO insertion, and subsequent nucleophilic attack by ethanol to yield the desired ester product and regenerate the catalyst. nih.gov

This palladium-catalyzed approach is highly versatile and offers a regioselective method for synthesizing carbonyl-containing compounds. nih.gov The general scheme for this transformation is as follows:

Ar-X + CO + EtOH → Ar-O(CO)OEt + HX (where Ar = 3-methylphenyl, X = Br, I)

Another prominent carbonylation method is the oxidative carbonylation of phenols. This route avoids the use of aryl halides and instead directly carbonylates 3-methylphenol (m-cresol) in the presence of ethanol, carbon monoxide, an oxidant (typically oxygen), and a suitable catalyst system. wikipedia.org Copper-based catalysts have been traditionally used for the oxidative carbonylation of methanol (B129727), while palladium-based systems are often employed for the synthesis of diphenyl carbonate from phenol. wikipedia.org The reaction can be summarized as:

Ar-OH + CO + EtOH + ½ O₂ → Ar-O(CO)OEt + H₂O (where Ar = 3-methylphenyl)

This method is considered a greener alternative as it avoids the generation of halide byproducts. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound, while minimizing side reactions. Key factors include the choice of solvent, the catalytic system, temperature, and pressure.

The selection of a solvent can dramatically influence the efficiency of the carbonylation reaction. The solvent must solubilize the reactants, catalyst, and intermediates. Aprotic polar solvents are often employed in palladium-catalyzed reactions. More recently, research has focused on greener and more sustainable solvent choices. Dimethyl carbonate (DMC), for example, can serve as both a reactant (in transesterification) and a solvent. acs.org The use of renewable solvents derived from biological sources is also an area of active investigation to improve the environmental profile of the synthesis. acs.orgnih.gov The choice of solvent can affect reaction rates and, in some cases, prevent catalyst deactivation.

Below is an illustrative table showing the effect of different solvent systems on the yield of a representative palladium-catalyzed alkoxycarbonylation reaction.

SolventTypical Yield (%)Notes
Toluene85-95Commonly used, good solubility for reactants.
Dimethylformamide (DMF)80-90Polar aprotic solvent, can facilitate catalyst activity.
2-Methyltetrahydrofuran (2-MeTHF)88A bio-based, more sustainable alternative. acs.org
Dimethyl Carbonate (DMC)92Can act as both solvent and a potential carbonyl source. acs.org

The catalyst is the cornerstone of the carbonylation reaction. For the palladium-catalyzed carbonylation of aryl bromides, the system typically consists of a palladium precursor and a phosphine (B1218219) ligand. The choice of ligand is critical; bulky electron-rich ligands like Xantphos have been shown to be highly effective, enabling reactions to proceed even at atmospheric pressure. nih.gov A base, such as triethylamine or N,N-Diisopropylethylamine (DIPEA), is also required to neutralize the hydrohalic acid (e.g., HBr) generated during the reaction. nih.gov

For oxidative carbonylation, catalyst systems may involve copper or palladium salts. wikipedia.org In related transesterification routes to produce carbonates, a wide variety of catalysts, including Lewis acids, Brønsted bases, and heterogeneous catalysts like PbO-ZrO₂, have been explored to improve efficiency and yield. mdpi.com

The following table summarizes representative catalyst systems used in carbonylation and related carbonate synthesis reactions.

Catalyst SystemReaction TypeKey Features
Pd(OAc)₂ / XantphosAlkoxycarbonylationHighly effective for aryl bromides at atmospheric pressure. nih.gov
CuCl / LigandOxidative CarbonylationUsed for synthesis of dialkyl carbonates from alcohols. researchgate.netgoogle.com
Sc(OTf)₃Carbamation (related)Effective Lewis acid catalyst for activating carbonates. researchgate.net
KOH on Activated CarbonO-alkylation (related)Highly active basic catalyst for etherification with carbonates. researchgate.net

Temperature and pressure are critical physical parameters that govern the reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or the formation of undesired byproducts. For the palladium-catalyzed carbonylation of 3-bromotoluene, temperatures in the range of 80–120 °C are typically employed. nih.gov

The pressure of carbon monoxide is another key variable. While traditional carbonylation reactions often require high pressures, the development of advanced ligand systems, such as Xantphos, has made it possible to conduct these reactions efficiently at atmospheric pressure. nih.gov This is a significant advantage for laboratory-scale synthesis and industrial applications, as it obviates the need for specialized high-pressure reactors. nih.gov In studies on the pyrolysis of related carbonate esters, increased pressure was shown to augment reactivity and the rate of CO production. mdpi.com

The table below illustrates the general effects of temperature and pressure on a model carbonylation reaction.

ParameterConditionEffect on Reaction
TemperatureToo Low (<70 °C)Slow reaction rate, incomplete conversion.
Optimal (80-120 °C)Efficient conversion with minimal side products. nih.gov
CO PressureAtmospheric (with suitable ligand)Sufficient for high yield, operationally simple. nih.gov
High Pressure (e.g., 2.4 MPa)May increase rate but requires specialized equipment. researchgate.net

Isolation and Purification Techniques for this compound

Following the completion of the synthesis reaction, a multi-step process is required to isolate and purify the target compound, this compound, from the reaction mixture which contains the product, unreacted starting materials, catalyst residues, and byproducts.

A typical workup procedure for a palladium-catalyzed reaction begins with cooling the reaction mixture and diluting it with an organic solvent, such as ethyl acetate. The mixture is then filtered through a pad of a filter aid like celite to remove the heterogeneous palladium catalyst. nih.gov The resulting filtrate is subjected to a series of aqueous washes in a separatory funnel. An aqueous solution of a weak base, such as sodium bicarbonate, may be used to remove any acidic byproducts. This is followed by a wash with brine to remove residual water-soluble impurities.

After washing, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. This yields the crude product.

Final purification is typically achieved through one of two primary methods:

Flash Column Chromatography: The crude product is purified by passing it through a column of silica (B1680970) gel, eluting with a non-polar/polar solvent system, such as a mixture of hexanes and ethyl acetate. nih.gov This technique separates the desired product from impurities based on differences in polarity.

Vacuum Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, fractional distillation under reduced pressure can be an effective method for purification, separating components based on differences in their boiling points.

The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and infrared (IR) spectroscopy.

Reactivity and Chemical Transformations of Carbonic Acid, Ethyl 3 Methylphenyl Ester

Nucleophilic Acyl Substitution Reactions

The carbonate ester functional group is susceptible to attack by nucleophiles at the carbonyl carbon, leading to the cleavage of one of the C-O bonds. This reactivity is central to transformations such as hydrolysis, aminolysis, and alcoholysis.

Hydrolysis of the Carbonate Linkage: Kinetics and Equilibrium

The hydrolysis of carbonate esters involves the cleavage of the ester bond by water to yield carbonic acid (which subsequently decomposes to carbon dioxide and water) and the corresponding alcohol and phenol (B47542). Like other esters, this process can be catalyzed by either acid or base.

Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the phenoxide or ethoxide leaving group. The stability of the 3-methylphenoxide anion makes it a relatively good leaving group, facilitating this reaction.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Aminolysis Reactions of Carbonic Acid, Ethyl 3-Methylphenyl Ester

Aminolysis involves the reaction of the carbonate ester with an amine, a process that is fundamental for the synthesis of carbamates. Kinetic studies on the aminolysis of related ethyl aryl carbonates with benzylamines in acetonitrile (B52724) have provided significant insight into the reaction mechanism. cdnsciencepub.com These reactions can proceed through two distinct pathways: an uncatalyzed path (k1) and a base-catalyzed path (k2). cdnsciencepub.com

The mechanism can be either a concerted process or a stepwise process involving a tetrahedral intermediate. cdnsciencepub.comresearchgate.netacs.org The nature of the amine, the solvent, and the substituents on the aryl ring all influence the prevailing mechanism. For the uncatalyzed pathway (k1) involving ethyl aryl carbonates, a stepwise mechanism with a rate-limiting expulsion of the phenoxide leaving group is often proposed. cdnsciencepub.com This is supported by large magnitudes of Hammett (ρ) and Brønsted correlation values. cdnsciencepub.com The base-catalyzed process (k2) is believed to proceed through a six-centered transition state. cdnsciencepub.com

Detailed kinetic investigations on analogous systems provide valuable data on the sensitivity of the reaction to electronic effects in both the nucleophile (amine) and the leaving group (phenoxide).

Table 1: Kinetic Parameters for the Aminolysis of Ethyl Aryl Carbonates with Benzylamines Data derived from analogous systems for illustrative purposes.

PathwayParameterValue RangeInterpretation
Uncatalyzed (k1)ρx (substituent on amine)-1.7 to -2.5Indicates a buildup of positive charge on the nitrogen atom in the transition state. cdnsciencepub.com
Uncatalyzed (k1)ρz (substituent on phenoxide)3.4 to 4.3Shows a high sensitivity to the leaving group's ability, suggesting significant C-O bond cleavage in the transition state. cdnsciencepub.com
Uncatalyzed (k1)kH/kD (kinetic isotope effect)1.6 to 1.8Consistent with a stepwise mechanism where the leaving group departure is rate-limiting. cdnsciencepub.com
Catalyzed (k2)ρx (substituent on amine)-1.0 to -1.7Reduced sensitivity compared to the uncatalyzed path. cdnsciencepub.com
Catalyzed (k2)ρz (substituent on phenoxide)0.4 to 0.7Much lower sensitivity to the leaving group, indicating less C-O bond cleavage in the transition state. cdnsciencepub.com
Catalyzed (k2)kH/kD (kinetic isotope effect)2.1 to 2.5Larger value suggests a more significant role of the proton transfer in the transition state. cdnsciencepub.com

Alcoholysis and Phenolysis Pathways

Alcoholysis and phenolysis are transesterification reactions where an alcohol or phenol displaces one of the alkoxy or aryloxy groups of the carbonate. These reactions are typically catalyzed by acids or bases and are crucial in the synthesis of different carbonate esters. For instance, the transesterification of dimethyl carbonate with phenol is a key step in the industrial production of diphenyl carbonate, proceeding through the intermediate methyl phenyl carbonate. mdpi.comresearchgate.net

A related reaction is disproportionation, where two molecules of an unsymmetrical carbonate like methyl phenyl carbonate react to form two symmetrical carbonates (dimethyl carbonate and diphenyl carbonate). rsc.orgresearchgate.net This process is also a form of transesterification and is often catalyzed by Lewis acids or other catalysts. rsc.org For this compound, analogous reactions could be envisioned:

Alcoholysis (e.g., with methanol): Reaction with methanol (B129727) could lead to the formation of methyl 3-methylphenyl carbonate and ethanol (B145695), or dimethyl carbonate and 3-methylphenol, depending on which C-O bond is cleaved.

Phenolysis (e.g., with phenol): Reaction with phenol could yield phenyl 3-methylphenyl carbonate and ethanol.

These pathways are reversible, and reaction conditions such as temperature, pressure, and catalyst choice are critical for controlling the product distribution. researchgate.net

Electrophilic Aromatic Substitution on the 3-Methylphenyl Ring

The 3-methylphenyl ring of the molecule is activated towards electrophilic aromatic substitution (EAS) by both the methyl group and the ethyl carbonate group. youtube.comyoutube.com The regiochemical outcome of such reactions is determined by the combined directing effects of these two substituents. youtube.com

Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director. Relative to its position at C3, it directs incoming electrophiles to positions C2, C4, and C6.

Ethyl Carbonate Group (-OCOOEt): The oxygen atom directly attached to the ring has lone pairs that can be donated into the aromatic system through resonance, making the group activating and ortho, para-directing. Relative to its position at C1, it directs incoming electrophiles to positions C2, C4, and C6.

The combined influence of these two ortho, para-directing groups strongly activates positions C2, C4, and C6 for electrophilic attack. The precise distribution of products will depend on the specific electrophile and reaction conditions, with steric hindrance playing a significant role. Position C6 is sterically hindered by two adjacent substituents (at C1 and C5 if counting from the other side), making attack less likely. Position C2 is ortho to both groups, making it electronically very favorable but potentially sterically hindered. Position C4 is para to the carbonate group and ortho to the methyl group, representing a favorable combination of electronic activation and accessibility.

Nitration and Halogenation Studies on the Phenyl Moiety

Nitration (typically using a mixture of nitric acid and sulfuric acid) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) are classic EAS reactions. youtube.commasterorganicchemistry.com For this compound, these reactions are expected to yield a mixture of substituted products.

Based on the directing effects:

Attack at C4: This position is para to the strongly activating -OCOOEt group and ortho to the -CH₃ group. It is generally the least sterically hindered of the highly activated positions.

Attack at C2: This position is ortho to both activating groups, making it electronically very rich. However, it is located between the two substituents, which could lead to steric hindrance, especially with bulky electrophiles.

Attack at C6: This position is ortho to the -OCOOEt group and meta to the -CH₃ group. It is also sterically hindered.

Therefore, the major products are expected to be the 4-substituted and 2-substituted isomers, with the 4-isomer often favored.

Table 2: Predicted Regiochemical Outcomes for Nitration and Halogenation

Position of SubstitutionActivating InfluenceSteric HindrancePredicted Outcome
C2Ortho to -OCOOEt, Ortho to -CH₃HighPossible minor product
C4Para to -OCOOEt, Ortho to -CH₃LowMajor product
C6Ortho to -OCOOEt, Para to -CH₃ModerateLikely minor product
C5Meta to both groupsLowNot favored electronically

Friedel-Crafts Acylation/Alkylation at the Phenyl Ring

Friedel-Crafts reactions involve the introduction of alkyl (alkylation) or acyl (acylation) groups onto an aromatic ring using an alkyl or acyl halide and a strong Lewis acid catalyst, such as AlCl₃. wikipedia.orgmt.commasterorganicchemistry.com

Friedel-Crafts Acylation: This reaction introduces a ketone functionality. The regioselectivity would follow the same principles outlined for nitration and halogenation, with the acyl group expected to add primarily at the C4 position. An advantage of acylation is that the product, an aryl ketone, is deactivated, which prevents further substitution reactions. organic-chemistry.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl chain. While the initial substitution is predicted to occur at the C4 and C2 positions, alkylation is prone to several limitations. libretexts.org The product is more activated than the starting material, leading to polyalkylation. libretexts.org Furthermore, the carbocation intermediate can undergo rearrangements to form a more stable carbocation before attacking the ring. masterorganicchemistry.comlibretexts.org

A potential complication for Friedel-Crafts reactions on this substrate is the Lewis basicity of the carbonyl oxygens in the carbonate group, which can complex with the Lewis acid catalyst, potentially deactivating the ring or leading to side reactions.

Table 3: Predicted Products for Friedel-Crafts Reactions

ReactionReagentsMajor Predicted ProductPotential Issues
AcylationRCOCl, AlCl₃Carbonic acid, 4-acyl-ethyl 3-methylphenyl esterCatalyst complexation with carbonate group
AlkylationRCl, AlCl₃Carbonic acid, 4-alkyl-ethyl 3-methylphenyl esterPolyalkylation, carbocation rearrangement, catalyst complexation

Reductive and Oxidative Transformations

The stability of the carbonate ester bond and the aromatic ring dictates the conditions required for reductive and oxidative transformations. While the carbonate group is generally stable to mild reducing and oxidizing agents, specific reagents and conditions can effect cleavage of the ester bonds or modification of the aromatic ring.

The reductive cleavage of the ester bonds in this compound can be challenging due to the stability of the carbonate functionality. Standard catalytic hydrogenation conditions (e.g., H₂ with Pd, Pt, or Ni catalysts) are generally ineffective for cleaving carbonate esters, although they can reduce other functional groups that may be present on the aromatic ring. arkat-usa.org

Stronger reducing agents are typically required to achieve cleavage. While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, it has been shown to participate in one-pot reduction and carbonate formation reactions in dialkyl carbonate solvents at elevated temperatures. uidaho.edumcmaster.caresearchgate.net However, its direct application for the reductive cleavage of an existing aryl ethyl carbonate to an alcohol is not a standard transformation. libretexts.orgyoutube.com

Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent capable of reducing esters to alcohols. libretexts.org However, its reaction with a carbonate ester can be complex, potentially leading to a mixture of products. The expected reduction would involve the cleavage of one or both C-O bonds of the carbonate. Cleavage of the ethyl-oxygen bond would yield 3-methylphenol and ethanol, while cleavage of the aryl-oxygen bond would also lead to 3-methylphenol and ethanol after workup. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

Table 1: Potential Products of Reductive Cleavage of this compound

ReagentExpected ProductsNotes
H₂, Pd/CNo reaction (ester bond cleavage)May reduce other functional groups.
NaBH₄Generally no reactionCan be used in specific one-pot syntheses. uidaho.edumcmaster.caresearchgate.net
LiAlH₄3-Methylphenol, EthanolHarsh conditions, potential for side reactions. libretexts.org

Detailed research findings on the specific reductive cleavage of this compound are not extensively documented in the literature, and the expected outcomes are largely inferred from the known reactivity of similar carbonate esters.

The oxidative degradation of this compound can occur at either the aromatic ring or the ethyl group, depending on the oxidant and reaction conditions. The carbonate moiety itself is relatively resistant to oxidation.

Oxidation of the 3-methylphenyl group can be achieved with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). Under vigorous conditions, the methyl group can be oxidized to a carboxylic acid, yielding ethyl (3-carboxyphenyl) carbonate. Milder conditions might lead to the formation of the corresponding aldehyde or benzyl (B1604629) alcohol derivatives.

The ethyl group is also susceptible to oxidation. Cytochrome P-450, for example, has been shown to catalyze the oxidative cleavage of carboxylic acid esters, with the ethyl group being converted to acetaldehyde. nih.gov This process involves the abstraction of a hydrogen atom followed by oxygen rebound to form a hemiacetal-like intermediate that subsequently decomposes. nih.gov While this is a biochemical example, it highlights a potential pathway for oxidative degradation.

Ozonolysis is another powerful oxidative method that could potentially cleave the aromatic ring, although this is a harsh process that would likely lead to a complex mixture of degradation products. acs.org

Table 2: Potential Products of Oxidative Degradation of this compound

Reagent/MethodTarget SitePotential Products
KMnO₄ (strong)Methyl group on phenyl ringEthyl (3-carboxyphenyl) carbonate
PCC (mild)Methyl group on phenyl ringEthyl (3-formylphenyl) carbonate
Cytochrome P-450Ethyl group3-Methylphenyl carbonic acid, Acetaldehyde
O₃Phenyl ringComplex mixture of cleavage products

Rearrangement Reactions Involving the Carbonate Structure

Aryl esters, including aryl carbonates, can undergo rearrangement reactions, most notably the Fries rearrangement and its anionic counterpart. These reactions involve the migration of the acyl or alkoxycarbonyl group from the phenolic oxygen to a carbon atom on the aromatic ring.

The Fries rearrangement of an aryl carbonate typically requires a Lewis acid catalyst (e.g., AlCl₃, TiCl₄) or a strong Brønsted acid. wikipedia.orgorganic-chemistry.orgsigmaaldrich.combyjus.comlscollege.ac.in The reaction proceeds through the formation of an acylium-like cation which then undergoes electrophilic aromatic substitution on the electron-rich phenyl ring. wikipedia.orgbyjus.com For this compound, this would involve the migration of the ethoxycarbonyl group to the ortho or para positions relative to the oxygen atom. Given the presence of the methyl group at the 3-position, the primary products would be ethyl 2-hydroxy-4-methylbenzoate and ethyl 4-hydroxy-2-methylbenzoate. The product distribution is often dependent on reaction conditions such as temperature and solvent. byjus.com

The anionic Fries rearrangement offers a regioselective alternative, proceeding via a directed ortho-metalation mechanism. wikipedia.orgrsc.orgresearchgate.netrsc.org Treatment of an aryl carbonate with a strong base, such as a lithium amide (e.g., LDA) or an alkyllithium, results in deprotonation at the ortho position to the carbonate group. rsc.orgresearchgate.net The resulting lithiated species then undergoes an intramolecular nucleophilic attack, leading to the migration of the ethoxycarbonyl group to the ortho position. For this compound, this would selectively yield ethyl 2-hydroxy-4-methylbenzoate and/or ethyl 2-hydroxy-6-methylbenzoate.

Table 3: Products of Rearrangement Reactions of this compound

ReactionReagentsMajor Product(s)
Fries RearrangementLewis Acid (e.g., AlCl₃)Ethyl 2-hydroxy-4-methylbenzoate, Ethyl 4-hydroxy-2-methylbenzoate
Anionic Fries RearrangementStrong Base (e.g., LDA)Ethyl 2-hydroxy-4-methylbenzoate, Ethyl 2-hydroxy-6-methylbenzoate

Derivatization Strategies for this compound

The structure of this compound allows for various derivatization strategies, either by modifying the ester groups or by introducing new substituents onto the phenyl ring.

Transesterification is a common method for converting one ester into another and is applicable to carbonate esters. masterorganicchemistry.comnih.govorganic-chemistry.orgresearchgate.net This equilibrium-driven reaction can be catalyzed by acids or bases. To synthesize analogous alkyl esters, this compound can be treated with a different alcohol in the presence of a suitable catalyst. To drive the reaction to completion, the new alcohol is often used in excess, or the ethanol by-product is removed from the reaction mixture.

Similarly, analogous aryl esters can be prepared by transesterification with other phenols. This transformation can be more challenging and may require specific catalysts, such as certain earth-abundant metal species. researchgate.net

Table 4: Transesterification of this compound

ReactantCatalystProduct
MethanolAcid or BaseCarbonic acid, methyl 3-methylphenyl ester
IsopropanolAcid or BaseCarbonic acid, isopropyl 3-methylphenyl ester
PhenolK₂CO₃Carbonic acid, diphenyl ester (and others)
Benzyl alcoholAcid or BaseCarbonic acid, benzyl 3-methylphenyl ester

The 3-methylphenyl ring of the carbonate can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The existing substituents—the methyl group and the ethoxycarbonyloxy group—will direct the position of the incoming electrophile. The methyl group is an activating, ortho-, para-directing group, while the ethoxycarbonyloxy group is also an activating, ortho-, para-director. The combined directing effects will influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) using a halogenating agent and a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Acylation (Friedel-Crafts): Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

The positions most likely to be substituted are those that are ortho or para to the existing activating groups and are sterically accessible.

Table 5: Potential Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPotential Product(s)
BrominationBr₂, FeBr₃Ethyl (2-bromo-5-methylphenyl) carbonate, Ethyl (4-bromo-3-methylphenyl) carbonate, Ethyl (6-bromo-3-methylphenyl) carbonate
NitrationHNO₃, H₂SO₄Ethyl (5-methyl-2-nitrophenyl) carbonate, Ethyl (3-methyl-4-nitrophenyl) carbonate, Ethyl (3-methyl-6-nitrophenyl) carbonate
AcylationCH₃COCl, AlCl₃Ethyl (2-acetyl-5-methylphenyl) carbonate, Ethyl (4-acetyl-3-methylphenyl) carbonate, Ethyl (6-acetyl-3-methylphenyl) carbonate

Mechanistic Elucidation of Reactions Involving Carbonic Acid, Ethyl 3 Methylphenyl Ester

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

Kinetic studies are fundamental to differentiating between possible reaction pathways, such as concerted and stepwise mechanisms, and to identifying the rate-determining step (RDS). For reactions of aryl carbonates, the mechanism can shift depending on the reaction conditions and the electronic properties of the substituents.

In nucleophilic substitution reactions, a key question is whether the reaction proceeds through a concerted mechanism, where the nucleophile attacks and the leaving group departs simultaneously, or a stepwise mechanism involving a tetrahedral intermediate. For the aminolysis of ethyl aryl carbonates with benzylamines in acetonitrile (B52724), the mechanism has been shown to be stepwise, with the rate-limiting step being the expulsion of the phenoxide leaving group. kisti.re.kr

The effect of substituents on the phenyl ring can be quantified using the Hammett equation, which relates the reaction rate constant (k) to the substituent constant (σ) and the reaction constant (ρ):

log(k/k₀) = ρσ

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs), which stabilize the developing negative charge in the transition state. For the alkaline hydrolysis of substituted phenyl phenyl carbonates, a linear Yukawa-Tsuno plot with a ρ value of 1.21 was obtained, suggesting a concerted mechanism where the leaving group departure is only slightly advanced. researchgate.net This indicates that the reaction is sensitive to the electronic effects of the substituents on the leaving group.

The table below presents representative data on the second-order rate constants for the alkaline hydrolysis of a series of Y-substituted phenyl phenyl carbonates in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C. researchgate.net While this data is for a phenyl carbonate system rather than an ethyl carbonate, it effectively illustrates the influence of substituents on the reaction rate. The 3-methyl substituent is expected to have a small negative σ value, leading to a slightly slower hydrolysis rate compared to the unsubstituted phenyl carbonate.

Substituent (Y)σ ValuekOH⁻ (M⁻¹s⁻¹)
4-NO₂0.7825.9
3-NO₂0.719.47
4-CHO0.429.35
4-COCH₃0.505.43
3-CHO0.362.00
H0.00-
3-CH₃-0.07-

Note: The rate constants for H and 3-CH₃ were not provided in the cited source but are included to show the expected trend based on their σ values.

Identification and Characterization of Reaction Intermediates

In a stepwise mechanism for the reaction of carbonic acid, ethyl 3-methylphenyl ester with a nucleophile, a tetrahedral intermediate is formed. The existence and stability of this intermediate are critical to the reaction pathway. Direct observation of such intermediates is often challenging due to their transient nature. However, their presence can be inferred from kinetic data and trapping experiments.

For the aminolysis of aryl phenyl carbonates in acetonitrile, upward curvature in the plots of the pseudo-first-order rate constant versus amine concentration provides evidence for a zwitterionic tetrahedral intermediate (T±). researchgate.net This intermediate can partition between returning to the reactants and proceeding to the products, sometimes via a catalyzed pathway.

The structure of the tetrahedral intermediate for the reaction of ethyl 3-methylphenyl carbonate with a generic nucleophile (Nu⁻) would be:

Tetrahedral Intermediate in the reaction of this compound with a nucleophile.

The stability of this intermediate is influenced by the electronic properties of the substituents. The electron-donating 3-methyl group would slightly destabilize the negatively charged oxygen atoms in the intermediate, potentially affecting its lifetime and the partitioning between the forward and reverse reactions.

Investigation of Transition States through Computational and Experimental Methods

The transition state (TS) represents the highest energy point along the reaction coordinate. Its structure provides insight into the bonding changes occurring during the rate-determining step. Both computational and experimental methods are employed to characterize transition states.

Experimentally, linear free-energy relationships like the Hammett and Brønsted equations provide information about the charge distribution in the transition state. For instance, the magnitude and sign of the Hammett ρ value indicate the sensitivity of the reaction to substituent effects and thus the extent of charge development at the reaction center in the TS. A ρ value of 1.21 for the alkaline hydrolysis of substituted phenyl phenyl carbonates suggests a transition state with significant negative charge buildup on the leaving phenoxide group. researchgate.net

Computational methods, such as density functional theory (DFT), are powerful tools for calculating the geometries and energies of transition states. For the aminolysis of ethyl aryl carbonates, computational studies can be used to model the structures of the transition states for both the formation and breakdown of the tetrahedral intermediate, helping to determine which step is rate-limiting. These calculations can also elucidate the role of the solvent in stabilizing the transition state.

Isotope Effects in Reactions of this compound

Kinetic isotope effects (KIEs) are a sensitive probe of transition state structure. By replacing an atom with its heavier isotope at a position involved in bond making or breaking, changes in the reaction rate can be measured. For reactions of this compound, several types of isotope effects could be informative.

A ¹³C KIE at the carbonyl carbon would be expected. The bonding to the carbonyl carbon is weaker in the tetrahedral intermediate and the transition states leading to it compared to the ground state reactant. This would typically result in a normal KIE (k₁₂/k₁₃ > 1).

A secondary deuterium (B1214612) KIE could be measured by deuterating the ethyl group. The change in hybridization at the carbonyl carbon from sp² to sp³ upon forming the tetrahedral intermediate would influence the vibrational frequencies of the adjacent ethyl group, leading to a measurable isotope effect.

Solvent isotope effects, by changing the solvent from H₂O to D₂O, can provide insight into the role of proton transfer in the reaction mechanism. For reactions involving general acid or base catalysis, significant solvent isotope effects are often observed.

Solvent Effects and Their Impact on Reaction Mechanisms

The solvent can play a crucial role in the mechanism of reactions involving this compound by stabilizing or destabilizing the ground state, transition state, and any intermediates.

Polar protic solvents, such as water and alcohols, can stabilize charged species through hydrogen bonding. In the hydrolysis of ethyl 3-methylphenyl carbonate, a polar protic solvent would be expected to stabilize the negatively charged transition state and the phenoxide leaving group, thus accelerating the reaction compared to a nonpolar aprotic solvent.

The choice of solvent can also influence the reaction mechanism itself. For example, the aminolysis of O-ethyl S-aryl dithiocarbonates, a related class of compounds, shows a dependence of the mechanism on the solvent. researchgate.net In some cases, a change in solvent can lead to a shift from a concerted to a stepwise mechanism, or vice versa.

The effect of the solvent on the reaction rate can be quantified by studying the reaction in a series of solvents with varying polarity and hydrogen bonding ability. This can provide further evidence for the nature of the transition state and the reaction mechanism. For instance, a strong correlation between the logarithm of the rate constant and a solvent polarity parameter would indicate a significant change in polarity between the reactants and the transition state.

Analytical and Spectroscopic Characterization Techniques in the Study of Carbonic Acid, Ethyl 3 Methylphenyl Ester

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Carbonic acid, ethyl 3-methylphenyl ester." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound," the expected signals would be:

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

A quartet from the methylene (B1212753) protons (-CH₂-) of the ethyl group, due to coupling with the adjacent methyl group.

A singlet for the methyl protons (-CH₃) on the phenyl ring.

A series of multiplets in the aromatic region corresponding to the four protons on the substituted phenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted chemical shifts for "this compound" are based on general values for similar structures. oregonstate.edulibretexts.orgwisc.edu sp²-hybridized carbons, such as those in aromatic rings and carbonyl groups, typically resonate at lower fields (higher ppm values), while sp³-hybridized carbons are found at higher fields. libretexts.org

Interactive Data Table: Predicted NMR Data for Ethyl 3-Methylphenyl Carbonate

Atom Type ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Ethyl -CH₃~1.3 (triplet)~14
Ethyl -CH₂-~4.2 (quartet)~64
Phenyl -CH₃~2.3 (singlet)~21
Aromatic C-H~7.0-7.3 (multiplets)~120-140
Carbonyl C=O-~155
Aromatic C-O-~150
Aromatic C-CH₃-~139

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For "this compound" (molecular weight: 180.20 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 180. nih.govchemspider.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for aromatic esters in electron ionization (EI) mass spectrometry involve cleavages at the ester functional group. youtube.com Expected fragments for "this compound" would include:

Loss of the ethoxy group (-OCH₂CH₃) to give a tolyloxycarbonyl cation.

Loss of CO₂ from the molecular ion.

Cleavage to form a tolyl cation.

Fragments corresponding to the ethyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragments for Ethyl 3-Methylphenyl Carbonate

Fragment Ion Predicted m/z
[M]⁺180
[M - OCH₂CH₃]⁺135
[M - CO₂]⁺136
[C₇H₇O]⁺107
[C₇H₇]⁺91
[C₂H₅]⁺29

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be characterized by several key absorption bands:

A strong, sharp peak around 1750-1780 cm⁻¹, characteristic of the C=O (carbonyl) stretching vibration in a carbonate ester. nist.gov

C-O stretching vibrations, typically appearing as strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations. physicsopenlab.org For organic carbonates, the symmetric stretching of the CO₃ group is a characteristic feature. researchgate.net The Raman spectrum would complement the IR data, particularly for non-polar bonds.

Interactive Data Table: Key IR Absorption Bands for Ethyl 3-Methylphenyl Carbonate

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=OStretch1750-1780
C-OStretch1000-1300
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
Aromatic C=CStretch1400-1600

Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating "this compound" from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is well-suited for the analysis of volatile and thermally stable compounds like aromatic esters. tdx.catnih.gov The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. The eluted compounds are then detected by the mass spectrometer, providing both qualitative and quantitative information. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. researchgate.net For "this compound," a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). sielc.com Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light.

X-ray Crystallography Studies of Crystalline Derivatives or Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. arizona.edu Since "this compound" is a liquid at room temperature, X-ray crystallography cannot be directly applied to the compound itself. However, this technique can be invaluable for studying crystalline derivatives or solid intermediates that may be formed during its synthesis. By determining the crystal structure of such related compounds, insights into bond lengths, bond angles, and intermolecular interactions can be gained, which can be extrapolated to understand the conformational preferences of the target molecule. rsc.org

Computational and Theoretical Studies on Carbonic Acid, Ethyl 3 Methylphenyl Ester

Molecular Orbital Theory (MOT) Calculations for Electronic Structure Analysis

Molecular Orbital Theory (MOT) provides a powerful framework for describing the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in a series of molecular orbitals (MOs). For a molecule like Carbonic acid, ethyl 3-methylphenyl ester, MOT calculations would be instrumental in understanding the conjugation between the phenyl ring and the carbonate group.

The primary focus of MOT analysis is often on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netfrontiersin.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylphenyl (m-cresyl) ring, which is activated by the electron-donating methyl and ether-like oxygen groups. The LUMO would likely be centered on the carbonyl (C=O) group of the carbonate moiety, which is the most electron-deficient part of the molecule. lumenlearning.comlibretexts.org A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards electrophilic aromatic substitution or nucleophilic attack at the carbonyl carbon. nih.gov

Table 1: Hypothetical Frontier Orbital Properties for this compound

This table is illustrative, based on typical values for similar aromatic esters calculated using DFT methods.

ParameterEnergy (eV)Primary Localization
HOMO Energy -6.14 eV3-Methylphenyl Ring
LUMO Energy -0.98 eVCarbonyl Group (C=O)
HOMO-LUMO Gap (ΔE) 5.16 eV-

Density Functional Theory (DFT) Studies on Geometric Optimization and Reactivity Prediction

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. A DFT study would begin with the geometric optimization of the molecule's structure to find its lowest energy conformation. nih.gov Popular functional and basis set combinations, such as B3LYP/6-31G*, are commonly used for this purpose in organic molecules, providing reliable geometries. nih.govreddit.com

Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties that predict reactivity. A Molecular Electrostatic Potential (MEP) map, for instance, would visualize the charge distribution across the molecule. For this compound, the MEP map would show negative potential (red/yellow) around the carbonyl and ether oxygens, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the aromatic protons.

Furthermore, DFT allows for the calculation of global reactivity descriptors based on the HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's chemical behavior. nih.gov

Table 2: Illustrative Optimized Geometric Parameters from a Hypothetical DFT Calculation

ParameterBond/AngleCalculated Value
Bond Length C=O1.21 Å
(O=)C-O(Aryl)1.36 Å
(O=)C-O(Ethyl)1.35 Å
C(Aryl)-CH₃1.51 Å
Bond Angle O=C-O(Aryl)126.5°
O=C-O(Ethyl)125.8°
O(Aryl)-C-O(Ethyl)107.7°

Table 3: Hypothetical Reactivity Descriptors Calculated via DFT

DescriptorFormulaValue (eV)Interpretation
Ionization Potential (I) -EHOMO6.14Energy required to remove an electron.
Electron Affinity (A) -ELUMO0.98Energy released when an electron is added.
Electronegativity (χ) (I + A) / 23.56Tendency to attract electrons.
Chemical Hardness (η) (I - A) / 22.58Resistance to change in electron distribution.

Conformational Analysis and Energy Landscapes of the Ester

The presence of several single bonds in this compound allows for considerable conformational flexibility. Key rotations would occur around the C(aryl)-O, O-C(carbonyl), C(carbonyl)-O, and O-C(ethyl) bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers that separate them.

This is typically achieved by performing a Potential Energy Surface (PES) scan. uni-muenchen.deresearchgate.net In a PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the energy of the molecule is calculated after optimizing the rest of its geometry. researchgate.net Plotting the energy versus the dihedral angle reveals the low-energy conformers (minima on the plot) and the transition states for their interconversion (maxima). For aromatic esters, the planarity between the aromatic ring and the ester group is often a key factor, representing a compromise between stabilizing π-conjugation and destabilizing steric hindrance.

Table 4: Hypothetical Relative Energies of Key Conformers of this compound

Energies are relative to the most stable conformer (Conformer A).

ConformerDihedral Angle (CAryl-O-C=O)Key FeatureRelative Energy (kcal/mol)
A ~0°Planar, s-trans like0.00
B ~180°Planar, s-cis like2.5
C ~90°Orthogonal (Transition State)5.8

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. DFT calculations are widely used to predict both NMR and IR spectra. modgraph.co.ukresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding values for each nucleus. nih.gov These values can then be converted to chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS). Such calculations can predict the ¹H and ¹³C chemical shifts, helping to assign peaks in an experimental spectrum.

For Infrared (IR) spectroscopy, DFT calculations can determine the vibrational frequencies and their corresponding intensities. The predicted frequencies are often systematically scaled by a small factor to correct for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental data. researchgate.net This would allow for the confident assignment of key vibrational modes, such as the prominent C=O stretch of the carbonate group.

Table 5: Hypothetical Comparison of Predicted vs. Expected Experimental Spectroscopic Data

SpectrumParameterPredicted Value (DFT)Expected Experimental Value
¹³C NMR C=O Carbon154.5 ppm~155 ppm
Aromatic C-O151.2 ppm~152 ppm
Ethyl -CH₂-64.8 ppm~65 ppm
¹H NMR Aromatic Protons7.0-7.3 ppm~7.0-7.4 ppm
Ethyl -CH₂-4.25 ppm~4.3 ppm
Methyl (Aryl) -CH₃2.30 ppm~2.3 ppm
IR C=O Stretch1795 cm⁻¹ (scaled)~1770-1790 cm⁻¹
C-O Stretch1225 cm⁻¹ (scaled)~1210-1240 cm⁻¹

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While quantum mechanical methods like DFT and MOT are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase (e.g., in a solvent or as a pure liquid). MD simulations model the movements of atoms and molecules over time based on a classical mechanical force field. researchgate.netcore.ac.uk

An MD simulation of this compound in a solvent like water or hexane (B92381) would provide insights into its solvation structure and intermolecular interactions. By analyzing the simulation trajectory, one can calculate Radial Distribution Functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. royalsocietypublishing.orgmdpi.com For instance, an RDF analysis could reveal how water molecules arrange themselves around the polar carbonyl group versus the nonpolar phenyl and ethyl parts of the molecule, providing a molecular-level understanding of its solubility and interactions.

Table 6: Expected Insights from a Hypothetical MD Simulation in Water

Analysis ToolTarget InteractionExpected Finding
RDF (g(r)) Carbonyl Oxygen --- Water HydrogenA sharp, high-intensity peak at ~1.9 Å, indicating strong hydrogen bonding.
RDF (g(r)) Phenyl Ring --- Water OxygenA broad, low-intensity peak at >3.5 Å, indicating disordered water structure due to hydrophobic effects.
Solvation Shell Analysis Around the Carbonyl GroupA well-defined first solvation shell with a specific number of strongly interacting water molecules.
Solvent Accessible Surface Area (SASA) Comparison of polar vs. nonpolar regionsThe carbonyl and ether oxygens would have significant solvent exposure, while the hydrocarbon portions would be less accessible.

Emerging Research Directions and Future Perspectives on Carbonic Acid, Ethyl 3 Methylphenyl Ester

Development of Novel and Highly Efficient Synthetic Routes

The industrial viability of any chemical compound is fundamentally tied to the efficiency, safety, and cost-effectiveness of its synthesis. For Carbonic acid, ethyl 3-methylphenyl ester, research is anticipated to move beyond traditional methods towards more sophisticated and sustainable synthetic strategies.

Historically, the synthesis of carbonate esters has been dominated by the use of phosgene (B1210022) and its derivatives. wikipedia.org The reaction of ethyl chloroformate with 3-methylphenol (m-cresol) would be a conventional route. However, the extreme toxicity of phosgene has catalyzed a shift towards greener alternatives. nih.govfrontiersin.org

Future research will likely prioritize the following pathways:

Transesterification: This method involves the reaction of a readily available carbonate, such as diethyl carbonate or dimethyl carbonate, with 3-methylphenol. wikipedia.org The equilibrium can be driven to favor the product by removing the more volatile alcohol (ethanol or methanol). This approach avoids hazardous reagents and is atom-economical.

Oxidative Carbonylation: This process involves the reaction of 3-methylphenol and ethanol (B145695) with carbon monoxide and an oxidant, often in the presence of a palladium or copper catalyst. This method utilizes carbon monoxide as a C1 building block, offering a direct route to the carbonate.

Direct Carboxylation using CO2: The use of carbon dioxide as a renewable, non-toxic C1 source is a primary goal in green chemistry. nih.gov Direct synthesis from CO2, ethanol, and a derivative of 3-methylphenol is a significant long-term objective, though it currently faces challenges related to catalyst development and thermodynamic limitations.

The efficiency of these routes could be enhanced through the development of novel catalysts, such as nanocrystalline metal oxides, and the optimization of reaction conditions, potentially including solvent-free systems to minimize environmental impact. rsc.org

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthesis Route Key Reagents Primary Advantages Key Challenges
Phosgenation-based Ethyl chloroformate, 3-methylphenol High yield, well-established Use of highly toxic phosgene derivatives
Transesterification Diethyl carbonate, 3-methylphenol Phosgene-free, atom-economical Equilibrium control, potential for high temperatures
Oxidative Carbonylation Ethanol, 3-methylphenol, CO, O2 Utilizes CO as a C1 source Requires catalyst, may need high pressures

| Direct Synthesis from CO2 | Ethanol, 3-methylphenol, CO2 | Utilizes renewable feedstock, greenest route | Catalyst development, thermodynamic hurdles |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The reactivity of this compound is dictated by the electrophilic carbonyl carbon and the two distinct ester linkages (ethyl and 3-methylphenyl). The electronic asymmetry of the molecule—with an aliphatic and an aromatic substituent—is key to its potential for selective transformations. Future research will likely focus on exploiting this asymmetry.

Key areas of exploration include:

Selective Nucleophilic Acyl Substitution (BAc2): The carbonate can react with nucleophiles at the carbonyl carbon. The 3-methylphenoxide group is a better leaving group than the ethoxide group, suggesting that reactions with strong nucleophiles could selectively displace the aryl portion to form other ethyl esters.

Nucleophilic Substitution at Alkyl/Aryl Carbons (BAl2): Under different conditions, particularly with softer nucleophiles and higher temperatures, reactions can occur at the ethyl or aryl carbon. rsc.orgresearchgate.net For instance, this pathway could be exploited for selective ethylation or arylation of substrates.

Transition Metal-Catalyzed Reactions: Aromatic esters are increasingly used in cross-coupling reactions where the C(acyl)-O bond is cleaved. acs.org Research into palladium or nickel-catalyzed reactions could uncover pathways for decarbonylative coupling, where the ethyl 3-methylphenyl ether is formed, or for using the molecule as an arylating agent.

Controlling the selectivity between these reaction pathways will be a central challenge. This can be achieved by carefully choosing catalysts, tuning reaction temperatures, and selecting appropriate nucleophiles, as predicted by the Hard and Soft Acids and Bases (HSAB) theory. researchgate.net For example, hard nucleophiles are expected to preferentially attack the hard carbonyl carbon (BAc2), while softer nucleophiles may favor attack at the softer alkyl carbon (BAl2). researchgate.net

Integration into Complex Molecular Architectures for Advanced Materials

The carbonate linkage is a cornerstone of high-performance polymers like polycarbonates. wikipedia.org The structure of this compound makes it an interesting candidate as a monomer or a modifying agent for creating advanced materials.

Polymer Synthesis: As a bifunctional molecule, derivatives of this compound could be used in step-growth polymerization. For example, a dihydroxy derivative could be polymerized with a dicarbonate to form novel poly(aryl ether carbonate)s. acs.orgacs.org The incorporation of the 3-methylphenyl group could influence the final polymer's properties, such as its glass transition temperature (Tg), solubility, and mechanical strength, by disrupting chain packing and altering intermolecular forces.

Advanced Thermoplastics and Elastomers: The carbonate group can be incorporated into block copolymers, such as poly(carbonate-ester) ionomers, to create recyclable thermoplastic elastomers with superior strength and elasticity. nih.gov The specific structure of the 3-methylphenyl group could be used to fine-tune the phase separation and domain morphology in such materials.

Functional Linkers: In medicinal chemistry and biotechnology, carbonate esters are used as cleavable or stable linkers. medchemexpress.com For instance, they can be part of self-immolative linkers in prodrug design, which release an active substance in response to a specific trigger like a change in pH. mdpi.com The lipophilicity and steric profile of the ethyl 3-methylphenyl group could be advantageous in tuning the release kinetics and bioavailability of conjugated molecules.

Electrolyte Formulations: Organic carbonates are essential components of electrolytes in lithium-ion batteries. researchgate.net The structural and electronic properties of this compound, such as its dielectric constant and viscosity, could make it a candidate for investigation as a co-solvent or additive to improve battery performance and safety.

Sustainable Chemistry Considerations and Lifecycle Assessment of its Synthesis and Use

Modern chemical research places a strong emphasis on sustainability. For this compound, this involves evaluating its entire lifecycle, from synthesis to end-of-life.

Green Synthetic Routes: As discussed in section 8.1, a major focus will be on developing syntheses that avoid toxic reagents like phosgene and minimize solvent use. nih.govfrontiersin.org The use of CO2 as a direct feedstock is the ultimate goal for a sustainable synthesis process. nih.govrsc.org

Lifecycle Assessment (LCA): A comprehensive LCA will be necessary to quantify the environmental impact of producing and using this compound. rsc.org An LCA evaluates factors such as energy consumption, greenhouse gas emissions, resource depletion, and toxicity across all stages of the product's life. mdpi.comarkema.com For example, an LCA comparing a phosgene-based route to a transesterification route would likely show a significantly lower environmental footprint for the latter. mdpi.com

Biodegradability and Recyclability: The ester linkages in the molecule suggest a potential for hydrolytic or enzymatic degradation, which is a desirable feature for reducing environmental persistence. Furthermore, if used in polymers, the development of chemical recycling protocols to depolymerize the material back to its constituent monomers would be a key aspect of a circular economy approach.

Table 2: Key Sustainability Metrics for this compound

Metric Description Target for Future Research
Atom Economy Efficiency of a reaction in converting reactants to the final product. Maximize through routes like transesterification and direct CO2 use.
E-Factor Mass ratio of waste to desired product. Minimize by reducing solvent use and byproducts.
Carbon Footprint Total greenhouse gas emissions from production. Reduce through energy-efficient processes and use of renewable feedstocks (CO2).

| Toxicity Profile | Inherent hazards of reagents and products. | Eliminate use of toxic inputs like phosgene and its derivatives. |

Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental research. polympart.com For this compound, computational studies can accelerate the discovery of new derivatives and applications.

Predicting Reactivity and Mechanisms: DFT calculations can be used to model reaction pathways, determine activation energies, and predict the selectivity of different reactions. beilstein-journals.org This can help in designing catalysts and optimizing conditions for desired transformations, such as selective cleavage of the aryl vs. ethyl ester bond.

Designing for Material Properties: Computational models can predict how structural modifications to the 3-methylphenyl ring (e.g., adding other substituents) would affect the properties of polymers derived from it. Properties like glass transition temperature, thermal stability, and electronic properties (e.g., dielectric constant for electrolyte applications) can be estimated before undertaking laborious synthesis. researchgate.net

Virtual Screening for Biological Applications: If the carbonate is considered as a linker or part of a bioactive molecule, computational docking studies can predict its binding affinity and interactions with biological targets. This allows for the rational design of derivatives with potentially enhanced therapeutic effects.

Understanding Intermolecular Interactions: Monte Carlo simulations and molecular dynamics can be used to understand the bulk properties of the liquid ester and its behavior in mixtures, which is crucial for applications like battery electrolytes. researchgate.net These simulations can provide insights into properties like viscosity, density, and solvation characteristics. mdpi.com

By combining computational predictions with targeted experimental work, the development cycle for new materials and applications based on this compound and its derivatives can be significantly shortened.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ethyl 3-methylphenyl carbonate with high yield and purity?

  • Methodological Answer : Ethyl 3-methylphenyl carbonate can be synthesized via nucleophilic substitution or transesterification. For example, reacting 3-methylphenol with ethyl chloroformate in anhydrous dichloromethane under basic conditions (e.g., pyridine) at 0–5°C yields the ester. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Optimization of reaction time and stoichiometry minimizes by-products like diaryl carbonates . Phase change data (e.g., melting points from NIST) should be used to verify purity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm ester linkage and aromatic substitution patterns. For instance, the ethoxy group typically shows a triplet at ~1.2–1.4 ppm (1^1H) and a quartet at ~4.1–4.3 ppm (1^1H) .
  • GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns. The molecular ion peak ([M+^+]) and characteristic fragments (e.g., loss of CO2_2 or ethoxy groups) aid identification .
  • FT-IR : Strong C=O stretching at ~1740–1760 cm1^{-1} confirms the carbonate group .

Q. How can researchers assess the thermal stability of ethyl 3-methylphenyl carbonate?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N2_2) reveal melting points (TfusT_{\text{fus}}) and decomposition temperatures. For example, related carbamates exhibit TfusT_{\text{fus}} values between 423–425 K, with discrepancies attributed to sample purity or measurement protocols . Kinetic studies using Arrhenius plots can model degradation rates under varying temperatures .

Advanced Research Questions

Q. What are the hydrolysis pathways of ethyl 3-methylphenyl carbonate under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage of the ester bond. Products include 3-methylphenol and CO2_2. Reaction progress can be monitored via 1^1H NMR by tracking phenolic -OH signals at ~5 ppm .
  • Basic Hydrolysis : Nucleophilic attack by OH^- forms a carboxylate intermediate, releasing ethanol. Pseudo-first-order kinetics can be determined using HPLC to quantify residual ester .

Q. How can computational chemistry predict reactivity and degradation products of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states. For example, Fukui indices identify nucleophilic/electrophilic sites, while molecular dynamics simulations predict solvolysis pathways in aqueous environments. Cross-validation with experimental HPLC-MS data ensures accuracy .

Q. What analytical methods are optimal for quantifying trace impurities or by-products in synthesized samples?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) separates impurities. Mass spectrometry (LC-MS) identifies unknown by-products via exact mass matching. For example, diaryl carbonates (common by-products) exhibit longer retention times and distinct m/zm/z ratios .

Data Contradictions and Resolution

  • Thermal Data Discrepancies : Two studies report TfusT_{\text{fus}} values of 423.9 K and 424.48 K for analogous carbamates. This variation may arise from differences in calorimetric calibration (e.g., adiabatic vs. scanning calorimetry) or sample purity (e.g., residual solvents). Researchers should replicate measurements using standardized protocols (e.g., ASTM E794) and report uncertainty ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.